molecular formula C23H27N5O B14969436 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

Cat. No.: B14969436
M. Wt: 389.5 g/mol
InChI Key: SVUYIMRIZLTYCL-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenylacetamide group, and a diethylamino substituent

Preparation Methods

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This step involves the reaction of appropriate precursors under specific conditions to form the pyrimidine ring.

    Introduction of the diethylamino group: The diethylamino group is introduced through a substitution reaction, often using diethylamine as a reagent.

    Coupling with phenylacetamide: The final step involves coupling the pyrimidine derivative with phenylacetamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the phenylacetamide moiety, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenylacetamide

InChI

InChI=1S/C23H27N5O/c1-4-28(5-2)21-15-17(3)24-23(27-21)26-20-13-11-19(12-14-20)25-22(29)16-18-9-7-6-8-10-18/h6-15H,4-5,16H2,1-3H3,(H,25,29)(H,24,26,27)

InChI Key

SVUYIMRIZLTYCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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